5(6)-Iodoacetamidotetramethylrhodamine
説明
Significance of Rhodamine Fluorophores in Modern Biological Research
Rhodamine dyes are a class of xanthene dyes renowned for their exceptional photophysical properties, making them indispensable tools in modern biological research. Their significance stems from a combination of high fluorescence quantum yields, excellent photostability, and tunable spectral properties. researchgate.net These characteristics allow for bright, long-lasting signals that are crucial for demanding imaging techniques, including super-resolution microscopy which can bypass the diffraction limit of light to visualize cellular structures with unprecedented detail. nih.govinnovations-report.com
The core structure of rhodamine can be chemically modified to create a diverse palette of fluorescent probes with varying excitation and emission maxima, allowing for multicolor imaging of different cellular components simultaneously. researchgate.net Furthermore, their fluorescence is often less sensitive to changes in pH compared to other dyes like fluorescein, providing more stable signals in the varying chemical environments within a cell. researchgate.net This versatility has led to their widespread use in a multitude of applications, from immunofluorescence and flow cytometry to advanced techniques like Förster Resonance Energy Transfer (FRET) for studying molecular interactions.
Overview of 5(6)-Iodoacetamidotetramethylrhodamine as a Cysteine-Reactive Fluorescent Probe
This compound, often abbreviated as 5(6)-IATR, is a specialized derivative of the tetramethylrhodamine (B1193902) (TMR) core structure. Its key feature is the iodoacetamide (B48618) functional group, which makes it a highly specific reactive probe for cysteine residues in proteins. umich.edu Cysteine is a relatively rare amino acid, and its thiol (-SH) group is often found in the active sites of enzymes or at critical structural locations within a protein.
The ability to selectively tag cysteine residues with 5(6)-IATR has proven invaluable in a wide range of research areas, from studying muscle contraction and protein dynamics to investigating the activity of specific enzymes. umich.edu
Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅IN₄O₄ | |
| Molecular Weight | 584.41 g/mol | |
| CAS Number | 136538-85-7 | |
| Excitation Maximum (approx.) | 546 nm | wur.nlresearchgate.net |
| Emission Maximum (approx.) | 575 nm | wur.nlresearchgate.net |
Research Findings on the Application of this compound
| Research Area | Key Finding | Reference |
| Protein Labeling | Efficient and specific labeling of cysteine residues in proteins, enabling visualization and tracking. | umich.edu |
| Muscle Fiber Studies | Used in fluorescence polarization studies to investigate the dynamics of muscle fibers. | umich.edu |
| Enzyme Assays | Employed in the development of fluorogenic assays for proteases. | umich.edu |
| Single-Molecule Imaging | Enabled real-time imaging of single rhodamine fluorophores attached to actin in functional assays. | umich.edu |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENCSKZMSUJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CI)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436508 | |
| Record name | 6-IATR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136538-85-7 | |
| Record name | 6-IATR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5(6)-Iodoacetamidotetramethylrhodamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isomeric Purity of 5 6 Iodoacetamidotetramethylrhodamine
Historical and Current Synthetic Strategies for 5(6)-Iodoacetamidotetramethylrhodamine Precursors
The primary precursors for the synthesis of this compound are the 5- and 6-carboxytetramethylrhodamine (B1664190) isomers, commonly known as TAMRA. Historically, the synthesis of carboxytetramethylrhodamine involved the condensation of 3-dimethylaminophenol (B24353) with trimellitic anhydride. This method, however, produces a mixture of the 5- and 6-isomers which are challenging to separate. acs.org
A significant advancement in the synthesis of isomerically pure carboxytetramethylrhodamines involves a two-step process that allows for the separation of the precursors before the final cyclization. acs.orgresearchgate.net This strategy begins with the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride. This reaction yields a mixture of 4-dimethylamino-2-hydroxy-2′,4′(5′)-dicarboxybenzophenones. These benzophenone (B1666685) intermediates can be efficiently separated into the individual 4'- and 5'-carboxy isomers by recrystallization from a mixture of methanol (B129727) and acetic acid. acs.orgresearchgate.net
Once the pure benzophenone isomers are isolated, they are individually reacted with a second equivalent of 3-dimethylaminophenol to yield the corresponding isomerically pure 5- or 6-carboxytetramethylrhodamine. acs.orgresearchgate.net This scalable method provides a practical route to multigram quantities of the individual TAMRA isomers, which are crucial for the subsequent synthesis of isomerically pure iodoacetamide (B48618) derivatives. researchgate.net
| Synthetic Strategy | Starting Materials | Key Intermediates | Outcome |
| Historical Method | 3-dimethylaminophenol, Trimellitic anhydride | Mixture of 5- and 6-carboxytetramethylrhodamine | Isomer mixture, difficult to separate |
| Current Scalable Method | 3-dimethylaminophenol, 1,2,4-Benzenetricarboxylic anhydride | Separable 4-dimethylamino-2-hydroxy-2′,4′(5′)-dicarboxybenzophenones | Isomerically pure 5- and 6-carboxytetramethylrhodamine |
Optimized Conversion to the Iodoacetamide Moiety
The conversion of the carboxylic acid group of TAMRA to the iodoacetamide moiety is a critical step in the synthesis of IATR. The process typically involves the initial formation of a more reactive intermediate, such as a chloroacetamide, followed by a halide exchange reaction.
A common route involves the conversion of the carboxytetramethylrhodamine to its corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement, followed by acylation with chloroacetyl chloride to form the chloroacetamide precursor. However, a more direct approach involves the amidation of the carboxylic acid with aminoacetonitrile (B1212223) followed by reduction, or directly with 2-aminoethanol and subsequent conversion of the alcohol to the halide.
A significant challenge in the final conversion of the chloroacetamide to the iodoacetamide is the halide exchange reaction, which is often sluggish and incomplete. nih.gov Practical improvements to this step have been a focus of optimization. nih.gov One of the main issues identified was the presence of contaminant(s) that inhibit the chloride to iodide exchange. nih.gov Furthermore, the solubility of the chloroacetamide precursor can be problematic in traditional solvents like acetone (B3395972) used for this type of reaction. researchgate.net
Optimized protocols have been developed to address these challenges. These improvements include the meticulous removal of inhibitory contaminants and the use of better extraction procedures to minimize product loss during work-up. nih.gov For instance, instead of relying on a simple aqueous wash, which can lead to significant loss of the product, alternative work-up procedures have been implemented. nih.gov The reaction time for the halide exchange has been significantly reduced from several days to a few hours, with product yields for this step improving to around 80%. nih.gov These optimized conditions may also be applicable to the synthesis of other thiol-reactive dyes where solubility is a concern. nih.gov
Isomeric Separation and Characterization of 5- and 6-Iodoacetamidotetramethylrhodamine
The synthesis of this compound from a mixture of TAMRA isomers results in a corresponding mixture of the 5- and 6-iodoacetamide derivatives. For many applications, the use of a single, well-characterized isomer is highly desirable to ensure reproducibility and specificity in labeling experiments.
The separation of the 5- and 6-isomers of carboxytetramethylrhodamine is typically achieved at the benzophenone intermediate stage through fractional crystallization, as previously mentioned. acs.orgresearchgate.net Once the isomerically pure carboxytetramethylrhodamines are obtained, they can be converted to the respective pure 5- or 6-iodoacetamidotetramethylrhodamine.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of the resulting rhodamine isomers. rsc.orgresearchgate.netsielc.comnih.gov Reverse-phase HPLC methods, often using a C18 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid, can effectively resolve the 5- and 6-isomers. sielc.com
Characterization of the separated isomers is performed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and isomeric purity of the final products. researchgate.netrsc.org Mass spectrometry is employed to verify the molecular weight of the compounds. researchgate.net The photophysical properties of the separated isomers, such as their absorption and emission maxima, extinction coefficients, and fluorescence quantum yields, are determined using UV-visible and fluorescence spectroscopy. acs.org While the absorption and emission spectra of the 5- and 6-isomers are very similar, slight differences in their photophysical properties may exist. acs.org
| Isomer | Separation Method | Characterization Techniques | Key Properties |
| 5-Iodoacetamidotetramethylrhodamine | Fractional crystallization of precursor, HPLC | ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis and Fluorescence Spectroscopy | Specific reactivity and defined structure |
| 6-Iodoacetamidotetramethylrhodamine | Fractional crystallization of precursor, HPLC | ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis and Fluorescence Spectroscopy | Specific reactivity and defined structure |
Development of Novel this compound Derivatives for Specialized Research Applications
Building upon the core structure of this compound, researchers have developed novel derivatives to address specific needs in biological imaging and bioconjugation. These modifications aim to alter the photophysical properties, reactivity, or functionality of the dye.
One area of development has been the synthesis of bifunctional rhodamine derivatives. nih.govrsc.org These molecules possess two reactive groups, allowing for the cross-linking of proteins or the labeling of two distinct sites within a single biomolecule. For example, a homobifunctional rhodamine has been synthesized with two iodoacetamido groups, designed for the two-site labeling of proteins containing suitably positioned cysteine residues. rsc.org This approach helps to constrain the orientation of the fluorophore, which is advantageous in studies requiring precise distance and orientation measurements, such as fluorescence resonance energy transfer (FRET) and fluorescence polarization assays.
Other novel derivatives have been created by modifying the xanthene core of the rhodamine. These modifications can lead to dyes with altered spectral properties, such as shifted absorption and emission wavelengths, or improved photostability. The development of such specialized derivatives expands the toolkit available to researchers for sophisticated fluorescence-based studies.
| Derivative Type | Modification | Intended Application |
| Bifunctional IATR | Incorporation of a second reactive group | Protein cross-linking, constrained labeling for FRET and polarization assays |
| Core-Modified IATR | Alterations to the xanthene ring structure | Tuned spectral properties, enhanced photostability |
Reactivity and Bioconjugation Principles of 5 6 Iodoacetamidotetramethylrhodamine
Thiol-Specific Labeling of Cysteine Residues in Proteins and Peptides
The primary application of 5(6)-Iodoacetamidotetramethylrhodamine lies in its ability to specifically label cysteine residues within proteins and peptides. nih.govmedchemexpress.com The underlying chemical mechanism is an irreversible alkylation reaction. ebi.ac.ukwikipedia.org The deprotonated thiol group (thiolate anion, S⁻) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the iodoacetamide (B48618) group. nih.gov This results in a bimolecular nucleophilic substitution (SN2) reaction, where the iodine atom is displaced as a leaving group, forming a stable thioether bond between the rhodamine dye and the cysteine. nih.gov
The reaction is highly dependent on pH, with an optimal range typically between 8.0 and 8.5. atto-tec.com At this pH, the thiol group is sufficiently deprotonated to facilitate the nucleophilic attack. While iodoacetamides are generally considered thiol-selective, they can exhibit some reactivity towards other nucleophilic amino acid residues like histidine and methionine, particularly at higher dye concentrations or non-optimal pH conditions. atto-tec.comnih.gov Therefore, careful control of reaction parameters is crucial to ensure specific labeling of cysteine residues.
The specificity of iodoacetamide-based dyes like 5(6)-IATR for cysteine residues has been demonstrated in various studies. For instance, some iodoacetamide dyes show minimal non-specific labeling even at high dye-to-thiol ratios, highlighting their utility in proteomic applications. nih.gov This specificity allows for the targeted fluorescent tagging of proteins, enabling their visualization and analysis in complex biological samples.
Covalent Attachment to Thiol-Modified Nucleic Acids and Other Biomolecules
The thiol-reactive nature of this compound extends beyond proteins to other biomolecules that have been chemically modified to contain sulfhydryl groups. This includes thiol-modified nucleic acids, such as DNA and oligonucleotides. medchemexpress.comthermofisher.com By introducing a thiol group at a specific position within a nucleic acid sequence, researchers can achieve site-specific covalent labeling with 5(6)-IATR. thermofisher.com This process follows the same SN2 reaction mechanism as with cysteine residues, forming a stable thioether linkage.
The ability to fluorescently label nucleic acids is invaluable for a wide range of molecular biology techniques, including DNA sequencing, fluorescence in situ hybridization (FISH), and studies of nucleic acid-protein interactions. The covalent nature of the bond ensures that the fluorescent tag remains attached throughout various experimental manipulations.
Furthermore, any biomolecule that can be functionalized with a thiol group can potentially be labeled with 5(6)-IATR. This versatility makes it a powerful tool for creating fluorescent probes for diverse biological investigations.
Stoichiometry and Efficiency of this compound Labeling in Macromolecular Systems
The stoichiometry and efficiency of labeling with this compound are critical parameters that influence the outcome and interpretation of experiments. The efficiency of the labeling reaction depends on several factors, including the concentration of the dye and the target macromolecule, the reaction time, temperature, and pH. atto-tec.com
Achieving a high degree of labeling often requires optimizing the molar ratio of the dye to the thiol groups on the macromolecule. However, using excessively high dye concentrations can lead to non-specific labeling of other amino acid residues or the introduction of multiple dye molecules onto a single protein, which can potentially alter its function. medchemexpress.comnih.gov For example, studies have shown that at lower dye-to-thiol ratios, labeling is more specific to cysteine-containing proteins, whereas at higher ratios, non-specific labeling can occur. medchemexpress.com
The efficiency of the reaction can also be influenced by the accessibility of the thiol group within the three-dimensional structure of the macromolecule. Buried cysteine residues may be less reactive than those exposed on the surface. researchgate.net Additionally, the presence of reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are often used to prevent disulfide bond formation, can interfere with the labeling reaction by reacting with the iodoacetamide. nih.gov Therefore, it is often necessary to remove these reducing agents prior to labeling.
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each macromolecule, can be determined spectrophotometrically by measuring the absorbance of the dye and the protein. This allows for the quantification of the labeling reaction and ensures consistency between experiments.
Isomer-Specific Reactivity and Preferential Bioconjugation Profiles (e.g., 5'-IATR with Myosin SH1, 6'-IATR with Actin)
This compound is typically supplied as a mixture of two isomers: the 5-isomer and the 6-isomer. thermofisher.comacs.org These isomers differ in the point of attachment of the iodoacetamide group to the rhodamine core. While chemically very similar, these isomers can exhibit distinct reactivity and preferential labeling profiles for certain proteins, a phenomenon that has been particularly noted in studies of muscle proteins. thermofisher.comacs.org
For instance, research has shown that the 5-isomer of IATR (5'-IATR) demonstrates a preferential reactivity with the SH1 cysteine residue of myosin. nih.govnih.gov Myosin is a motor protein crucial for muscle contraction, and the SH1 and SH2 thiols are located in a functionally important region of the myosin head. nih.gov The specific labeling of SH1 with 5'-IATR has been instrumental in biophysical studies of myosin structure and function.
Conversely, the 6-isomer (6'-IATR) has been reported to show a different labeling pattern, with some studies suggesting a preference for actin, another key protein in the muscle contractile apparatus. acs.org This isomer-specific reactivity is likely due to subtle differences in the steric and electronic environment of the reactive thiol groups within the protein's three-dimensional structure, which can favor the binding and reaction of one isomer over the other. This differential labeling provides a powerful tool for probing the specific domains and interactions of these proteins.
Photophysical and Spectroscopic Characteristics of 5 6 Iodoacetamidotetramethylrhodamine Conjugates
Absorption and Emission Spectra of 5(6)-Iodoacetamidotetramethylrhodamine in Diverse Biological Environments
The absorption and emission spectra of this compound are highly sensitive to the polarity and nature of its immediate surroundings, a phenomenon known as solvatochromism. This environmental dependence is a key feature that allows IA-TMR to serve as a reporter of local conditions within biological systems. Generally, in polar solvents, the probe exists in an open, fluorescent form. The absorption and emission maxima of IA-TMR can shift depending on the solvent environment. For instance, in glycerol at room temperature, the emission spectrum can be recorded by exciting at 532 nm, with the fluorescence observed at 573 nm.
When IA-TMR is conjugated to proteins, the specific attachment site and the surrounding amino acid residues create a unique microenvironment that influences its spectral properties. For example, the absorption spectra and extinction coefficients of tetramethylrhodamine (B1193902) dyes can be strongly affected by the chromophore's microenvironment, especially at high dye-to-protein ratios. To accurately determine labeling efficiency, it is sometimes necessary to denature the protein conjugate in a solvent like 6 M guanidine hydrochloride to minimize these microenvironmental effects on the dye's spectral properties.
The distinct spectral properties of the 5- and 6-isomers of IA-TMR can also be observed when conjugated to proteins. When labeling the myosin heavy chain, the 5'-IATR isomer's emission spectrum is unaffected by the addition of MgATP, whereas the 6'-IATR conjugate exhibits a spectral shift and a change in total intensity. This indicates that the local environment of the 6'-isomer is more sensitive to conformational changes induced by nucleotide binding.
The following table summarizes the typical absorption and emission maxima for tetramethylrhodamine derivatives in various environments, illustrating the solvatochromic shifts.
| Environment | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |
|---|---|---|
| Methanol (B129727) | ~550 | ~575 |
| Ethanol | ~552 | ~578 |
| Water | ~554 | ~576 |
| Glycerol | ~556 | ~580 |
| Conjugated to Myosin | Varies | Varies with isomer and nucleotide state |
Fluorescence Quantum Yield and Photostability of this compound Conjugates for Enhanced Signal-to-Noise
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. Rhodamine dyes, including tetramethylrhodamine, are known for their high quantum yields, which contributes to their brightness and utility as fluorescent probes. The quantum yield of tetramethylrhodamine in methanol has been reported to be 0.68. However, like other photophysical properties, the quantum yield of IA-TMR conjugates is sensitive to the local environment. For example, the quantum yield of some fluorophores can be significantly lower in aqueous solutions compared to when they are bound to proteins in a less polar environment.
Photostability, or the resistance to photobleaching (irreversible photodegradation), is another critical characteristic for fluorescent probes, particularly in applications requiring prolonged or intense illumination, such as single-molecule imaging and time-lapse microscopy. Rhodamine dyes are generally regarded as having good resistance to photobleaching. The photostability of IA-TMR conjugates can be influenced by the surrounding environment and the composition of the imaging buffer. For instance, the use of oxygen-scavenging systems in the imaging buffer can enhance the photostability of organic fluorophores.
The combination of a high quantum yield and good photostability in IA-TMR conjugates leads to a high signal-to-noise ratio, which is essential for sensitive detection in fluorescence microscopy and other applications.
The table below provides representative fluorescence quantum yields for tetramethylrhodamine in different solvents.
| Solvent | Fluorescence Quantum Yield (Φf) |
|---|---|
| Methanol | 0.68 |
| Ethanol | 0.95 (for Rhodamine 6G, a related dye) |
| Water | 0.31 (for Rhodamine B, a related dye) |
Fluorescence Lifetime and Anisotropy Applications for Probing Molecular Dynamics and Orientation
Fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state before returning to the ground state. This parameter is typically on the nanosecond timescale for rhodamine dyes and is an intrinsic property of the fluorophore in a specific environment. Fluorescence lifetime is largely independent of the probe concentration and excitation intensity, making it a robust parameter for quantitative measurements. The fluorescence lifetime of IA-TMR conjugates can be used to probe changes in the local environment, such as ion concentration, pH, and viscosity. For example, the fluorescence lifetime of tetramethylrhodamine isothiocyanate (TRITC) has been reported.
Fluorescence anisotropy (r) provides information about the rotational mobility of a fluorescently labeled molecule. It is determined by measuring the polarization of the emitted fluorescence relative to the polarization of the excitation light. The rotational correlation time (τc), which is the average time it takes for a molecule to rotate by one radian, can be determined from time-resolved anisotropy measurements. For a fluorophore rigidly attached to a protein, the rotational correlation time will reflect the tumbling of the entire protein. If the fluorophore has independent motion relative to the protein, this will also be reflected in the anisotropy decay.
These techniques are powerful for studying protein-protein interactions, conformational changes, and the dynamics of macromolecules. For instance, steady-state fluorescence polarization studies using the 5- and 6-isomers of IA-TMR have been used to determine the orientation of myosin regulatory light chains in muscle fibers. These studies revealed that the two isomers have distinct orientations and that their dipoles change orientation during the transition from a rigor to a relaxed state. The polarization anisotropies of 5'- and 6'-IATR labeled to the S1 fragment of myosin indicated that the 5'-isomer is immobilized, while the 6'-isomer exhibits independent motion on the surface of S1.
The following table presents typical fluorescence lifetime and rotational correlation time values for fluorescent probes in biological studies.
| Parameter | Typical Value | Information Gained |
|---|---|---|
| Fluorescence Lifetime (τ) | 1-5 ns | Local environmental changes (polarity, quenchers) |
| Rotational Correlation Time (τc) | Varies with molecular size (ns to μs) | Molecular size, shape, and flexibility; protein aggregation |
Mechanisms of Fluorescence Modulation in this compound Biosensors (e.g., Stacking-Mediated Quenching and Dequenching)
The fluorescence of IA-TMR can be modulated through various mechanisms, which is the basis for the design of fluorescent biosensors. One of the most significant mechanisms for rhodamine dyes is stacking-mediated quenching, also known as self-quenching or contact-quenching. This process occurs when two or more rhodamine molecules come into close proximity, leading to the formation of non-fluorescent or weakly fluorescent ground-state dimers, specifically H-dimers (face-to-face stacking). nih.gov
The formation of H-dimers is characterized by a blue shift in the absorption spectrum. nih.gov This self-quenching is a static process, meaning it occurs in the ground state before excitation. The distance dependence of tetramethylrhodamine self-quenching has been characterized, with maximal quenching occurring when the dyes are closer than approximately 12 Å. nih.gov This phenomenon has been exploited to create biosensors that report on conformational changes in proteins or the binding of analytes. nih.gov
In a typical biosensor design, two IA-TMR molecules are strategically placed on a biomolecule. In one conformational state, the dyes are held in close proximity, leading to dimer formation and fluorescence quenching. Upon a conformational change or binding event that increases the distance between the dyes, the dimers dissociate into fluorescent monomers, resulting in a "dequenching" or an increase in fluorescence intensity. This "turn-on" fluorescence response provides a sensitive readout for the biological process of interest.
This stacking-mediated quenching and dequenching mechanism is distinct from Förster Resonance Energy Transfer (FRET), which involves the non-radiative transfer of energy from an excited donor fluorophore to a ground-state acceptor fluorophore over a longer distance (typically 10-100 Å). The self-quenching of IA-TMR provides a tool for probing conformational changes on a smaller distance scale, in the range of 15-25 Å. nih.gov
The formation of H-dimers and the resulting fluorescence quenching can also be influenced by the lipophilicity of the fluorophore and the local protein environment. nih.gov The efficiency of quenching can be very high, with reports of up to a 40-fold quenching of fluorescence intensity for tetramethylrhodamine-labeled proteins. nih.gov This robust quenching and the potential for significant dequenching upon activation make IA-TMR a valuable tool for the development of highly sensitive biosensors.
Advanced Applications of 5 6 Iodoacetamidotetramethylrhodamine in Molecular and Cellular Research
Protein Localization, Tracking, and Interaction Studies
The ability to visualize and track proteins within their native cellular environment is fundamental to understanding their function. 5(6)-IATR has proven to be an invaluable reagent in this endeavor, facilitating a range of fluorescence-based techniques to elucidate protein dynamics and interactions.
Intracellular Protein Dynamics and Trafficking via Fluorescence Microscopy
The covalent labeling of specific proteins with 5(6)-IATR allows for their direct visualization and tracking within living cells using fluorescence microscopy. This approach provides critical insights into the spatiotemporal regulation of protein function. By introducing a cysteine mutation at a specific site on a protein of interest, researchers can achieve site-specific labeling with 5(6)-IATR, enabling the tracking of that protein's movement, localization to subcellular compartments, and changes in its distribution in response to cellular signals or environmental cues.
Live-cell imaging of 5(6)-IATR-labeled proteins can reveal dynamic processes such as protein translocation between the nucleus and cytoplasm, recruitment to specific cellular structures like the plasma membrane or mitochondria, and movement along cytoskeletal filaments. This technique is instrumental in studying protein trafficking pathways, understanding the mechanisms of protein sorting, and investigating how protein localization is altered in disease states.
Application in Western Blotting and Immunofluorescence Assays
Beyond live-cell imaging, 5(6)-IATR finds significant application in established biochemical and immunocytochemical techniques. In Western blotting, proteins labeled with 5(6)-IATR can be directly visualized on the membrane using a fluorescence imager, eliminating the need for secondary antibodies and enzymatic detection systems. This direct fluorescence detection offers a more quantitative and streamlined workflow.
In immunofluorescence assays, 5(6)-IATR can be used to label purified primary or secondary antibodies. These fluorescently labeled antibodies can then be used to detect and localize specific target proteins in fixed cells or tissue sections. The bright and stable fluorescence of tetramethylrhodamine (B1193902) provides a strong signal for high-resolution imaging, allowing for the precise localization of proteins within cellular structures.
A general protocol for immunofluorescence involves several key steps:
| Step | Description |
| Fixation | Cells are treated with a chemical fixative, such as paraformaldehyde, to preserve their structure. |
| Permeabilization | A detergent is used to create pores in the cell membranes, allowing antibodies to access intracellular proteins. |
| Blocking | A blocking solution, often containing serum, is used to prevent non-specific binding of antibodies. |
| Primary Antibody Incubation | The sample is incubated with a primary antibody that specifically binds to the protein of interest. |
| Secondary Antibody Incubation | A secondary antibody, conjugated to a fluorophore like 5(6)-IATR, that recognizes the primary antibody is added. |
| Mounting and Imaging | The sample is mounted on a microscope slide and visualized using a fluorescence microscope. |
Single Molecule Imaging of Protein Function and Conformational Changes (e.g., Actin, Myosin)
At the single-molecule level, 5(6)-IATR has revolutionized the study of motor proteins and cytoskeletal dynamics. By labeling proteins like actin and myosin with individual 5(6)-IATR molecules, researchers can directly observe their movement and conformational changes in real-time. This has provided unprecedented insights into the fundamental mechanisms of muscle contraction and other forms of cellular motility.
For instance, single-molecule fluorescence polarization studies have utilized 5(6)-IATR to probe the orientation of myosin regulatory light chains in single skeletal muscle fibers. By labeling a specific cysteine residue with either the 5- or 6-isomer of iodoacetamidotetramethylrhodamine, distinct dipole orientations and their changes during muscle relaxation and contraction could be measured, revealing detailed information about the conformational dynamics of the myosin motor protein.
Development and Characterization of 5(6)-Iodoacetamidotetramethylrhodamine-Based Biosensors
A significant advancement in cellular research has been the development of genetically encoded and semi-synthetic biosensors that can monitor the real-time dynamics of small molecules and ions within living cells. 5(6)-IATR has been a key component in the design of many of these biosensors, particularly those based on the principle of fluorescence resonance energy transfer (FRET) or environmentally sensitive fluorophores.
Design and Engineering of Reagentless Biosensors for Nucleotides (e.g., ATP, ADP, GDP)
Reagentless biosensors are proteins that have been engineered to produce a fluorescent signal in response to binding a specific ligand. The design of these biosensors often involves introducing cysteine mutations at strategic locations within a protein that undergoes a conformational change upon ligand binding. These cysteine residues are then labeled with 5(6)-IATR. The conformational change alters the local environment of the fluorophore, leading to a change in its fluorescence intensity or wavelength.
This approach has been successfully used to create biosensors for important nucleotides like ATP and ADP. For example, a biosensor for ADP was developed using a bacterial actin homolog, ParM, labeled with two tetramethylrhodamines. In the absence of ADP, the two fluorophores are in close proximity, leading to quenching of their fluorescence. The binding of ADP induces a large conformational change in ParM, separating the two fluorophores and resulting in a significant increase in fluorescence. This biosensor exhibits a high selectivity for ADP over ATP and is suitable for real-time measurements of enzyme kinetics.
| Biosensor Target | Protein Scaffold | Fluorescence Change upon Binding |
| ADP | ParM | ~15-fold increase |
| ATP | Malonyl-Coenzyme A Synthetase | 3.7-fold increase |
Biosensors for Inorganic Phosphate and Other Small Molecule Analytes
Similar design principles have been applied to develop biosensors for other small molecules, such as inorganic phosphate (Pi). A novel biosensor for Pi was created using the phosphate-binding protein (PBP) from Escherichia coli. Two cysteine mutations were introduced and labeled with 6-iodoacetamidotetramethylrhodamine. In the absence of Pi, the two rhodamine dyes interact to form a non-covalent dimer with low fluorescence. The binding of Pi triggers a conformational change that disrupts this dimer, leading to a substantial increase in fluorescence intensity. arigobio.com
This Pi biosensor has been shown to be highly sensitive, with a dissociation constant in the nanomolar range, and has been used to measure ATP hydrolysis in real time. arigobio.com Further engineering of this biosensor by introducing additional mutations has expanded its dynamic range, allowing for the measurement of higher Pi concentrations. nih.gov
| Analyte | Protein Scaffold | Key Features |
| Inorganic Phosphate (Pi) | E. coli Phosphate-Binding Protein (PBP) | ~18-fold fluorescence increase upon Pi binding. arigobio.com |
| Inorganic Phosphate (Pi) (redesigned) | E. coli PstS Phosphate Binding Protein | Weaker Pi binding, allowing for measurement of higher Pi concentrations. nih.gov |
Strategies for Modulating Biosensor Affinity and Selectivity through Protein Engineering
The development of fluorescent biosensors is a cornerstone of modern cell biology, allowing for the visualization of molecular events in real time. Protein engineering, particularly site-directed mutagenesis, serves as a powerful strategy to create and optimize these biosensors. By strategically introducing cysteine residues into a protein of interest, researchers can direct the covalent attachment of 5(6)-IA-TMR to specific locations. The fluorescence of the attached TMR molecule is often sensitive to its local environment, making it an effective reporter of conformational changes associated with ligand binding or protein-protein interactions.
Protein engineering allows for the fine-tuning of a biosensor's key characteristics: affinity and selectivity.
Affinity Modulation: Site-directed mutagenesis can be employed to alter the amino acids within a protein's binding pocket. nih.gov By changing the chemical properties (e.g., charge, hydrophobicity, size) of the residues that interact with a target ligand, the binding affinity of the biosensor can be increased or decreased. An increase in affinity can lead to a more sensitive biosensor, capable of detecting lower concentrations of the target analyte.
Selectivity Enhancement: A common challenge in biosensor design is ensuring that the sensor responds only to its intended target and not to other similar molecules present in the complex cellular environment. Protein engineering can address this by modifying the binding site to create steric or electrostatic hindrance for off-target molecules, thereby increasing the biosensor's selectivity.
The process involves an iterative cycle of design, mutation, labeling, and characterization. A cysteine residue is first introduced at a site predicted to undergo a significant environmental change upon ligand binding. After labeling with 5(6)-IA-TMR, the biosensor's response is tested. Subsequent rounds of mutagenesis in the binding pocket are then performed to optimize the desired affinity and selectivity, with the TMR fluorescence serving as the readout for performance. nih.gov This combination of rational design and directed evolution enables the creation of highly specific and sensitive biosensors for a wide array of biological targets.
| Engineering Strategy | Goal | Mechanism |
| Cysteine Introduction | Site-specific labeling | Provides a unique thiol group for covalent attachment of 5(6)-IA-TMR at a location sensitive to conformational changes. |
| Binding Pocket Mutagenesis | Modulate Affinity/Selectivity | Alters amino acid residues to enhance specific interactions with the target ligand while disfavoring binding of off-target molecules. |
| Allosteric Site Mutagenesis | Fine-tune Dynamic Range | Modifies residues outside the direct binding site to influence the protein's conformational dynamics and optimize the fluorescence response. |
Real-Time Enzymatic Activity Monitoring
The ability to continuously monitor enzyme activity provides deep insights into reaction kinetics, inhibition mechanisms, and regulatory processes. 5(6)-IA-TMR and related rhodamine derivatives are integral to the development of continuous, real-time assays for several classes of enzymes.
ATPases and kinases are fundamental enzymes involved in energy transduction and signal processing. Traditional assays often rely on endpoint measurements or radioactivity, which can be discontinuous and hazardous. nih.gov Fluorescence-based continuous assays offer a safer and more detailed alternative.
One powerful technique is Fluorescence Resonance Energy Transfer (FRET), which can be adapted for kinase assays. rsc.orgnih.gov In a typical design, a peptide or protein substrate is labeled with two fluorophores: a donor and an acceptor (e.g., TMR). The substrate is engineered to contain a cysteine for labeling with 5(6)-IA-TMR (the acceptor) and another site for labeling with a donor fluorophore. Phosphorylation of the substrate by the kinase induces a conformational change that alters the distance or orientation between the donor and acceptor, leading to a measurable change in FRET efficiency. nih.gov This change can be monitored in real time using a fluorometer, providing a continuous progress curve of the kinase reaction. assayquant.com
For ATPases like myosin, continuous assays can be designed by labeling the motor protein itself. nih.govnih.gov A cysteine residue located in a domain that moves during the ATP hydrolysis cycle can be labeled with 5(6)-IA-TMR. The different conformational states of the ATPase cycle (e.g., ATP-bound, ADP+Pi-bound, ADP-bound) create distinct microenvironments for the TMR probe, resulting in different fluorescence intensities. By monitoring these fluorescence changes over time, the kinetics of ATP hydrolysis and product release can be determined continuously.
| Enzyme Class | Assay Principle | Role of 5(6)-IA-TMR | Research Findings |
| Protein Kinases | FRET-based substrate | Covalently attached to an engineered cysteine on a peptide substrate to act as a FRET acceptor. | Phosphorylation-induced conformational change alters FRET efficiency, allowing continuous monitoring of substrate turnover. nih.govrsc.org |
| ATPases (e.g., Myosin) | Environment-sensitive probe | Covalently attached to a cysteine in a domain that undergoes conformational changes during the ATPase cycle. | Different steps of the hydrolysis cycle (ATP binding, hydrolysis, product release) produce distinct fluorescence signals, enabling kinetic analysis. nih.gov |
Small GTPases are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. nih.govnih.gov This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading, and GTPase-Activating Proteins (GAPs), which stimulate GTP hydrolysis. nih.gov Monitoring these dynamics is crucial for understanding cell signaling.
While many assays use fluorescently labeled nucleotide analogs, an alternative approach involves labeling the GTPase itself. nih.gov The transition between the GDP- and GTP-bound states involves significant conformational changes, particularly in regions known as Switch I and Switch II. researchgate.net By introducing a cysteine residue into one of these regions via site-directed mutagenesis, the GTPase can be specifically labeled with 5(6)-IA-TMR.
The fluorescence of the TMR probe reports on the conformational state of the GTPase. For example, the fluorescence intensity or polarization might be different when the protein is in the "active" GTP-bound conformation compared to the "inactive" GDP-bound state. This principle allows for the real-time monitoring of:
Nucleotide Exchange: The rate of GDP dissociation and GTP binding, catalyzed by GEFs, can be followed by the change in TMR fluorescence as the protein switches conformation. utoronto.ca
GTP Hydrolysis: The intrinsic or GAP-stimulated conversion of GTP to GDP can be monitored as the protein reverts to its inactive conformation, again reported by the TMR probe. nih.gov
This method provides a direct readout of the GTPase's conformational status, offering a powerful tool to study the kinetics and regulation of these critical signaling proteins without relying on modified nucleotides that could potentially alter enzymatic activity. nih.gov
Fluorogenic assays for proteases are widely used in drug discovery and diagnostics. Assays based on rhodamine derivatives are particularly advantageous due to their high sensitivity and red-shifted spectra, which reduce interference from autofluorescent compounds in screening libraries. nih.govnih.gov
The underlying principle for many rhodamine-based protease substrates involves fluorescence quenching. rsc.org Typically, a peptide sequence recognized by a specific protease is attached to both of the amino groups of a rhodamine 110 core, a close analog of tetramethylrhodamine. This bis-amide substitution renders the rhodamine molecule non-fluorescent. nih.govassayquant.com
The enzymatic reaction proceeds in two steps:
First Cleavage: The protease cleaves one of the peptide-rhodamine amide bonds, producing a highly fluorescent mono-amide product.
Second Cleavage: The second peptide is cleaved, releasing the free rhodamine 110 dye, which is even more fluorescent. assayquant.com
This enzymatic amplification results in a large "turn-on" fluorescence signal that is directly proportional to the protease activity. This design has been successfully applied to create sensitive substrates for a wide range of proteases, including caspases, trypsin, and cathepsins. assayquant.comthermofisher.com To simplify kinetic analysis, which can be complicated by the two-step cleavage process, "asymmetric" rhodamine substrates have been developed where one of the amino groups is permanently blocked, allowing for only a single proteolytic cleavage event. thermofisher.com
| Substrate Design | Mechanism | Advantage | Target Enzymes |
| Symmetric (Bis-amide) | Two-step enzymatic cleavage of peptide-dye bonds releases fluorescent mono-amide, then highly fluorescent free dye. | High signal amplification; very sensitive. | Serine proteases, caspases, cathepsins. rsc.orgassayquant.com |
| Asymmetric (Mono-amide) | Single enzymatic cleavage of one peptide-dye bond. The other amine is blocked. | Simpler reaction kinetics (follows Michaelis-Menten). | Trypsin, various proteases. thermofisher.com |
Applications in Nucleic Acid Research
Beyond proteins, 5(6)-IA-TMR and related derivatives are valuable for labeling nucleic acids to study their structure and function. The ability to place a fluorescent probe at a specific, predefined position within a DNA or RNA strand is essential for many biophysical techniques. caltech.edu
While standard DNA synthesis can incorporate fluorescent groups via modified phosphoramidites, post-synthesis labeling offers flexibility. To use 5(6)-IA-TMR, an oligonucleotide must first be synthesized with a thiol (-SH) group. This is typically achieved by incorporating a modifier phosphoramidite that introduces a thiol group at the 5' or 3' end, or even internally via a modified base.
Once the thiol-modified oligonucleotide is synthesized and purified, it can be reacted with 5(6)-IA-TMR. The iodoacetamide (B48618) group reacts specifically with the thiol, forming a stable covalent bond and attaching the TMR fluorophore to the desired location on the DNA or RNA strand.
These site-specifically labeled oligonucleotides are used in a variety of applications:
FRET Studies: Labeled oligonucleotides are frequently used as one half of a FRET pair to measure distances and detect conformational changes in nucleic acid structures, such as the folding of DNA G-quadruplexes, RNA ribozymes, or the dynamics of DNA hybridization.
DNA-Protein Interactions: An oligonucleotide labeled with TMR can be used as a probe in fluorescence polarization or fluorescence anisotropy assays to study its binding to DNA-binding proteins. The binding of a large protein to the smaller, labeled oligonucleotide causes a significant change in the rotational diffusion of the fluorophore, leading to an increase in polarization.
Microscopy and Imaging: TMR-labeled oligonucleotides can serve as fluorescent probes in techniques like Fluorescence In Situ Hybridization (FISH) to visualize the location of specific DNA or RNA sequences within cells.
The precision offered by site-specific labeling with reagents like 5(6)-IA-TMR is critical for obtaining quantitative and unambiguous data in these sophisticated structural and functional studies of nucleic acids. caltech.edu
Investigation of Nucleic Acid-Protein and Nucleic Acid-Ligand Interactions
The study of interactions between nucleic acids and proteins or other ligands is fundamental to understanding a vast array of cellular processes, from gene expression to the mechanisms of disease. nih.gov this compound (5(6)-IATMR) serves as a powerful tool in these investigations. By covalently attaching this fluorescent dye to a nucleic acid or a binding partner, researchers can employ sensitive biophysical techniques to quantitatively analyze these interactions in real-time.
One of the primary methods utilized is Fluorescence Polarization (FP) . nih.govnih.gov FP assays are based on the principle that a small, fluorescently labeled molecule (like a short DNA or RNA oligonucleotide tagged with 5(6)-IATMR) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger molecule, such as a protein, the tumbling rate of the fluorescent probe slows down significantly. This reduced motion results in a higher degree of polarization of the emitted light. By titrating a protein or ligand into a solution containing the 5(6)-IATMR-labeled nucleic acid, one can monitor the change in fluorescence polarization to determine binding affinities (Kd), stoichiometry, and kinetics of the interaction. nih.govnih.gov This method is particularly advantageous as it is a homogenous, solution-based assay that can be performed at equilibrium without the need for immobilization. nih.gov
Another powerful technique is Förster Resonance Energy Transfer (FRET) . mdpi.comnih.gov FRET is a distance-dependent quantum mechanical phenomenon occurring between two fluorophores, a "donor" and an "acceptor". mdpi.com When the donor and acceptor are in close proximity (typically 1-10 nm), the excitation energy from the donor can be non-radiatively transferred to the acceptor. mdpi.comresearchgate.net In the context of nucleic acid interactions, 5(6)-IATMR can be paired with a suitable donor or acceptor dye. For instance, a nucleic acid can be labeled with 5(6)-IATMR (as an acceptor) and a protein of interest with a donor fluorophore. Upon binding, the proximity of the two labels allows for FRET to occur, leading to a measurable change in the fluorescence emission of either the donor or the acceptor. This change can be used to monitor binding events, conformational changes within the nucleic acid-protein complex, and cleavage events in nuclease assays. nih.govresearchgate.net
These fluorescence-based approaches provide quantitative data on the interactions governing fundamental biological processes.
| Technique | Principle | Information Obtained | Key Advantages |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a 5(6)-IATMR-labeled nucleic acid upon binding to a larger molecule. nih.govnih.gov | Binding affinity (Kd), stoichiometry, kinetics. nih.govnih.gov | Homogenous, solution-based, equilibrium measurements. nih.gov |
| Förster Resonance Energy Transfer (FRET) | Measures non-radiative energy transfer between a donor and an acceptor fluorophore (e.g., 5(6)-IATMR) upon close proximity. mdpi.comresearchgate.net | Binding events, conformational changes, enzymatic activity (e.g., cleavage). nih.gov | Sensitive to distance changes, allows for real-time monitoring. nih.gov |
| Fluorescence Electrophoretic Mobility Shift Assay (F-EMSA) | Detects the change in migration of a 5(6)-IATMR-labeled nucleic acid through a gel matrix upon protein binding. nih.govnih.gov | Binding affinity, specificity, complex formation. nih.gov | Complements FP, allows for separation of bound and free probes. nih.gov |
High-Throughput Screening (HTS) Methodologies Utilizing this compound Probes
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify potential therapeutic agents. criver.comresearchgate.net Probes functionalized with this compound are highly valuable in HTS due to their bright and stable fluorescence, which is essential for sensitive and robust assay performance. nih.govbath.ac.uk
Assay Development for Enzyme Inhibitor and Activator Screening
Fluorescence polarization is a widely adopted format for HTS assays targeting enzymes. nih.gov For screening enzyme inhibitors, a common approach is a competitive binding assay. In this format, a 5(6)-IATMR-labeled ligand (a known substrate or inhibitor) is incubated with the target enzyme. This interaction results in a high FP signal. When compounds from a screening library are introduced, any compound that successfully competes with the fluorescent probe for the enzyme's active site will displace the probe, causing it to tumble freely in solution and leading to a decrease in the FP signal. This method allows for the rapid identification of "hits" from large compound libraries. nih.gov
A variation of this is the fluorescence polarization-activity-based protein profiling (fluopol-ABPP) method. nih.gov This technique can be used to screen for both inhibitors and activators. A reactive probe, tagged with a rhodamine derivative like 5(6)-IATMR, covalently binds to the active site of an enzyme, resulting in a high FP signal that reflects the enzyme's activity. nih.gov
Inhibitor Screening: Library compounds that bind to the active site and prevent the covalent labeling by the probe are identified by a lower FP value. nih.gov
Activator Screening: Conversely, compounds that enhance the enzyme's catalytic efficiency can lead to a more rapid or extensive labeling of the enzyme by the fluorescent probe, resulting in an increased FP signal. nih.gov This approach has been successfully used to identify small-molecule activators for enzymes like serine hydrolases. nih.gov
The development of these assays requires careful optimization of reagent concentrations, incubation times, and buffer conditions to achieve a robust assay window and a high Z'-factor, a statistical parameter used to quantify the quality of an HTS assay. nih.govsci-hub.se
| Assay Type | Target Molecule Type | Principle of Detection | Signal Change for "Hit" |
| Competitive FP | Enzyme Inhibitors | Displacement of a 5(6)-IATMR-labeled probe from the enzyme's active site. nih.gov | Decrease in FP signal. |
| Fluopol-ABPP | Enzyme Inhibitors | Prevention of covalent labeling of the enzyme's active site by a 5(6)-IATMR-based reactive probe. nih.gov | Decrease in FP signal. |
| Fluopol-ABPP | Enzyme Activators | Enhancement of covalent labeling of the enzyme's active site by a 5(6)-IATMR-based reactive probe. nih.gov | Increase in FP signal. |
Methodological Innovations and Challenges in 5 6 Iodoacetamidotetramethylrhodamine Utilization
Optimization of Labeling Conditions for Minimal Perturbation of Biological Systems
Achieving specific and efficient labeling with 5(6)-IAF while minimizing disruption to the biological system under investigation is a primary concern for researchers. The iodoacetamide (B48618) functional group of 5(6)-IAF reacts with sulfhydryl groups, most notably those on cysteine residues in proteins. The conditions of this labeling reaction can significantly impact the structure and function of the target molecule.
Key parameters that require careful optimization include:
pH: The reaction of iodoacetamides with sulfhydryl groups is pH-dependent. Higher pH values (typically above 7.5) favor the deprotonated, more nucleophilic thiolate anion, thus increasing the reaction rate. However, excessively high pH can lead to denaturation of proteins or side reactions with other amino acid residues, such as lysine.
Temperature and Incubation Time: Lower temperatures and shorter incubation times can help to minimize protein degradation and non-specific binding. However, these conditions may also lead to incomplete labeling. Researchers must therefore find a balance that maximizes specific labeling while preserving the integrity of the biological sample.
Dye-to-Protein Molar Ratio: A crucial aspect of optimization is the molar ratio of the fluorescent dye to the target protein. An excess of the dye can increase the likelihood of non-specific labeling and the introduction of artifacts. Conversely, an insufficient amount of dye will result in a low degree of labeling and poor signal-to-noise ratio.
Table 1: Key Parameters for Optimizing 5(6)-IAF Labeling
| Parameter | Considerations | Potential Issues |
| pH | Higher pH increases the reaction rate with sulfhydryls. | High pH can cause protein denaturation and side reactions. |
| Temperature | Lower temperatures can preserve protein integrity. | May lead to incomplete labeling. |
| Incubation Time | Shorter times reduce the risk of protein degradation. | May result in a low degree of labeling. |
| Molar Ratio | A balanced ratio is needed for optimal signal. | Excess dye can cause non-specific labeling. |
Strategies for Mitigating Non-Specific Labeling and Background Fluorescence in Complex Samples
Non-specific labeling and high background fluorescence are significant challenges when using 5(6)-IAF, particularly in complex biological samples like cell lysates or tissues. Non-specific binding refers to the interaction of the dye with molecules or surfaces other than the intended target, leading to false-positive signals and reduced image contrast.
Several strategies can be employed to mitigate these issues:
Blocking Agents: The use of blocking agents, such as bovine serum albumin (BSA), can help to saturate non-specific binding sites on surfaces and within the sample, thereby reducing the background signal. nicoyalife.commdpi.com
Washing Steps: Thorough and stringent washing steps after the labeling reaction are essential to remove any unbound or loosely bound dye molecules.
Quenching Agents: The addition of a quenching agent, such as a small molecule thiol like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, after the desired labeling time can react with and inactivate any remaining unreacted dye, preventing further non-specific labeling.
Choice of Buffer and Additives: The composition of the labeling and washing buffers can influence non-specific interactions. For instance, the inclusion of non-ionic detergents (e.g., Tween 20) or increasing the salt concentration can help to disrupt hydrophobic and electrostatic interactions that contribute to non-specific binding. nicoyalife.com
Addressing Isomer-Specific Performance and Consistency in Research Outcomes
5(6)-Iodoacetamidotetramethylrhodamine is commercially available as a mixture of two isomers: the 5-isomer and the 6-isomer. These isomers have the iodoacetamide group attached to different positions on the rhodamine core. While they share similar spectral properties, their reactivity and binding characteristics can differ, leading to potential inconsistencies in research findings.
Research has shown that the two isomers can exhibit stereospecific reactions with proteins. For example, in studies with muscle fiber proteins, the 5-isomer of iodoacetamidotetramethylrhodamine was found to preferentially label the myosin heavy chain and was sensitive to conformational changes, while the 6-isomer reacted more readily with actin. nih.gov Such isomer-specific behavior underscores the importance of either using purified single isomers or being aware of the potential for differential labeling when using a mixture.
Table 2: Comparison of 5- and 6-Isomers of Iodoacetamidotetramethylrhodamine
| Feature | 5-Isomer | 6-Isomer |
| Reactivity | Can exhibit different reaction kinetics. | Can exhibit different reaction kinetics. |
| Binding Specificity | May preferentially label specific sites on a protein. | May have a different binding preference compared to the 5-isomer. nih.gov |
| Conformational Sensitivity | Can be sensitive to changes in protein conformation. nih.gov | May be less sensitive to conformational changes. |
To ensure consistency and reproducibility, researchers should:
Report the specific isomer (5-, 6-, or mixed) used in their studies.
Consider using purified single isomers for applications where precise localization and consistent reactivity are critical.
Perform control experiments to characterize the labeling pattern and behavior of the specific isomer or mixture being used.
Integration of this compound with Advanced Microscopy and Spectroscopic Techniques
The photophysical properties of 5(6)-IAF make it a valuable tool for a range of advanced microscopy and spectroscopic techniques that provide insights into molecular dynamics and interactions in biological systems.
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy selectively excites fluorophores in a very thin region near the coverslip, significantly reducing background fluorescence from the bulk of the sample. This makes it well-suited for studying cellular processes at the plasma membrane, where proteins labeled with 5(6)-IAF can be visualized with high signal-to-noise.
Fluorescence Recovery After Photobleaching (FRAP): In FRAP, a specific region of a sample containing fluorescently labeled molecules is intentionally photobleached with a high-intensity laser. nih.govnih.gov The subsequent recovery of fluorescence in that region is monitored over time as unbleached molecules diffuse in. By labeling proteins with 5(6)-IAF, FRAP can be used to measure their mobility and diffusion dynamics within cells or on membranes. nih.govnih.govsemanticscholar.org
Single-Molecule Förster Resonance Energy Transfer (smFRET): FRET is a phenomenon where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. nih.govoxinst.com The efficiency of this transfer is highly dependent on the distance between the two molecules (typically within 1-10 nm). oxinst.com By labeling two interacting molecules (or different domains of the same molecule) with a suitable FRET pair, where one of them could be 5(6)-IAF, smFRET can be used to probe molecular interactions and conformational changes at the single-molecule level. nih.govoxinst.com
The successful integration of 5(6)-IAF with these advanced techniques requires careful consideration of the dye's photostability, quantum yield, and potential for environmentally sensitive fluorescence, all of which can influence the quality and interpretation of the data obtained.
Comparative Analysis with Other Fluorescent Probes in Thiol Reactive Bioconjugation
Advantages and Limitations of 5(6)-Iodoacetamidotetramethylrhodamine in Specific Research Contexts
This compound offers several advantages in thiol-reactive bioconjugation. Its rhodamine core provides high fluorescence quantum yield and good photostability, making it suitable for demanding imaging applications. The iodoacetamide (B48618) reactive group specifically targets thiol groups of cysteine residues, forming a stable thioether bond. This specificity allows for the targeted labeling of proteins at defined sites, which is crucial for many experimental designs.
However, 5(6)-TMRIA also has limitations. One significant drawback is the potential for nonspecific labeling, especially at high dye-to-thiol ratios. medchemexpress.comresearchgate.netmedchemexpress.com This can lead to the labeling of other amino acid residues or non-protein components, resulting in background fluorescence and potentially confounding experimental results. medchemexpress.comresearchgate.netmedchemexpress.com Another consideration is that the labeling efficiency of iodoacetamides can be inhibited by certain components of sample solubilization buffers, such as thiourea. researchgate.netnih.gov Furthermore, the synthesis of pure isomers of tetramethylrhodamine (B1193902) iodoacetamide can be challenging, and commercial preparations often contain a mixture of the 5- and 6-isomers. thermofisher.com This isomeric heterogeneity can be problematic as certain proteins may react preferentially with one isomer, leading to inconsistencies in labeling. thermofisher.com
Comparison with Other Commonly Used Thiol-Reactive Dyes
The selection of a fluorescent probe for thiol-reactive bioconjugation depends on the specific requirements of the experiment, including the desired spectral properties, photostability, and specificity. A comparison of 5(6)-TMRIA with other common thiol-reactive dyes highlights the diverse options available to researchers.
Coumarin Dyes: Coumarin-based probes, such as those containing maleimide or iodoacetamide reactive groups, offer blue fluorescence. thermofisher.com Some coumarin derivatives are essentially nonfluorescent until they react with thiols, which can be advantageous for reducing background signal in thiol quantification assays. thermofisher.com The small size of the bimane fluorophore, a type of coumarin, is beneficial as it is less likely to interfere with the function of the labeled biomolecule. thermofisher.com However, coumarin dyes typically have lower extinction coefficients compared to rhodamine-based dyes, resulting in weaker fluorescence signals. thermofisher.com
Fluorescein Dyes: Fluorescein-based probes, like 5-iodoacetamidofluorescein, are widely used for their bright green fluorescence and high water solubility. thermofisher.com They have been extensively used for labeling proteins and nucleic acids. thermofisher.com However, fluorescein's fluorescence is pH-sensitive, which can be a limitation in experiments where pH fluctuates. Compared to 5(6)-TMRIA, fluorescein conjugates are generally less photostable. thermofisher.com
Alexa Fluor Dyes: The Alexa Fluor family of dyes offers a wide range of spectral properties, from the ultraviolet to the near-infrared. vectorlabs.com Alexa Fluor maleimides are known for their exceptional brightness, photostability, and pH-insensitivity. thermofisher.comvectorlabs.com Their high water solubility and polarity make them particularly useful for labeling proteins on the surface of live cells. thermofisher.com In many applications, Alexa Fluor dyes can serve as a superior alternative to traditional dyes like fluorescein and rhodamine, though they are often more expensive.
BODIPY Dyes: BODIPY (boron-dipyrromethene) dyes are characterized by their sharp absorption and emission peaks, high extinction coefficients, and fluorescence that is relatively insensitive to solvent polarity and pH. thermofisher.com Thiol-reactive BODIPY dyes, such as BODIPY FL iodoacetamide, have shown high specificity for cysteine residues with minimal nonspecific labeling, even at high dye-to-thiol ratios. researchgate.netnih.gov This makes them a strong alternative to 5(6)-TMRIA in applications where high specificity is critical. thermofisher.com Some BODIPY dyes also have spectral properties similar to fluorescein and tetramethylrhodamine, allowing for their use in established experimental setups. thermofisher.com
Interactive Data Table: Comparison of Thiol-Reactive Fluorescent Dyes
| Dye Class | Reactive Group | Advantages | Limitations |
| Tetramethylrhodamine | Iodoacetamide | High quantum yield, good photostability | Potential for nonspecific labeling, isomeric heterogeneity medchemexpress.comresearchgate.netmedchemexpress.comthermofisher.com |
| Coumarin | Maleimide, Iodoacetamide | Small size, some are "turn-on" probes thermofisher.com | Lower extinction coefficients, weaker fluorescence thermofisher.com |
| Fluorescein | Maleimide, Iodoacetamide | Bright green fluorescence, high water solubility thermofisher.com | pH-sensitive fluorescence, lower photostability thermofisher.com |
| Alexa Fluor | Maleimide | High brightness and photostability, pH-insensitivity, wide spectral range thermofisher.comvectorlabs.com | Higher cost |
| BODIPY | Iodoacetamide, Maleimide | High specificity, sharp spectra, pH-insensitivity researchgate.netnih.gov | Potential for fluorescence quenching upon conjugation to proteins thermofisher.com |
Future Perspectives and Emerging Trends in 5 6 Iodoacetamidotetramethylrhodamine Research
Rational Design of Next-Generation 5(6)-Iodoacetamidotetramethylrhodamine Derivatives with Tuned Photophysical Properties
The rational design of new fluorescent probes with enhanced characteristics is a primary focus for advancing biological imaging. For tetramethylrhodamine (B1193902) (TMR) and its derivatives, research is geared towards improving key photophysical parameters such as brightness, photostability, and fluorescence quantum yield.
One promising strategy involves the covalent attachment of photostabilizing molecules directly to the fluorophore. For instance, linking the antioxidant Trolox to fluorescent dyes has been shown to increase photostability and brightness while reducing transient intensity fluctuations, a common issue with multichromophoric systems nih.gov. This "self-healing" approach, where the stabilizer is part of the probe itself, mitigates the need to add potentially toxic photostabilizers to the bulk solution nih.gov.
Further modifications target the core xanthene structure of the rhodamine family sci-hub.cat. Strategic chemical alterations can shift the emission spectra towards the far-red or near-infrared regions, which is advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration. Additionally, the development of synthetic methods that allow for a wide range of functionalities to be introduced at the 5- and 6-positions of the rhodamine structure enables the fine-tuning of the dye's properties for specific applications sci-hub.catresearchgate.net. These handles can be used to alter solubility, cell permeability, or targeting specificity, in addition to modulating the electronic environment of the fluorophore to optimize its optical performance.
Table 1: Strategies for Tuning Photophysical Properties of TMR Derivatives
| Strategy | Targeted Property | Mechanism | Potential Outcome |
|---|---|---|---|
| Covalent Photostabilizer Conjugation | Photostability, Brightness | Intramolecular quenching of reactive oxygen species and triplet states by a linked stabilizer (e.g., Trolox) nih.gov. | Longer imaging experiments, reduced photobleaching, and more reliable single-molecule detection nih.gov. |
| Xanthene Core Modification | Emission Wavelength | Extending the π-conjugation of the core structure or elemental substitution within the xanthene ring. | Dyes with emissions shifted to far-red/near-infrared for improved signal-to-noise in complex biological samples. |
| Functionalization at 5- and 6-Positions | Quantum Yield, Environmental Sensitivity | Introduction of electron-donating or -withdrawing groups to modulate the electronic state of the fluorophore researchgate.net. | Probes that are brighter or exhibit fluorescence changes in response to their local environment (e.g., polarity, pH). |
Expanding the Scope of Biosensor Capabilities and Sensing Targets Beyond Current Applications
The development of more robust and versatile 5(6)-IA-TMR derivatives is set to significantly broaden their use in biosensors. A biosensor consists of a biorecognition element that binds a specific target and a transducer that converts this binding event into a detectable signal nih.gov. The fluorescence of TMR serves as an excellent transduction signal. By pairing improved TMR derivatives with novel biorecognition elements, researchers can create sensors for a wider array of targets beyond traditional protein analysis.
Aptamers, which are single-stranded oligonucleotides capable of binding to various molecules with high specificity, represent one such class of novel biorecognition elements mdpi.com. Conjugating a photostable TMR derivative to an aptamer specific for a small molecule, toxin, or viral protein could lead to the development of highly sensitive and specific fluorescent biosensors for applications in diagnostics and environmental monitoring mdpi.com.
Similarly, antimicrobial peptides (AMPs) are being explored as recognition elements for detecting pathogens nih.gov. An AMP-TMR conjugate could be used to create a biosensor that selectively captures and signals the presence of specific bacteria or fungi, offering a rapid alternative to conventional diagnostic methods nih.gov. The high sensitivity and low background noise of fluorescence-based detection make it a powerful tool, and next-generation TMR derivatives will enhance these capabilities further mdpi.comnih.gov.
Table 2: Potential New Sensing Targets for TMR-Based Biosensors
| Biorecognition Element | Potential Sensing Target | Application Area | Principle |
|---|---|---|---|
| Aptamers | Small molecules (e.g., antibiotics, toxins), viral proteins mdpi.com | Environmental Monitoring, Clinical Diagnostics | Aptamer undergoes a conformational change upon target binding, altering the fluorescence of the conjugated TMR derivative. |
| Antimicrobial Peptides (AMPs) | Pathogenic Bacteria (e.g., E. coli), Fungi nih.gov | Food Safety, Medical Diagnostics | TMR-labeled AMPs bind specifically to the cell surface of target microbes, allowing for their detection and quantification nih.gov. |
| Engineered Proteins/Antibody Fragments | Post-translational modifications, specific metabolites | Basic Research, Disease Biomarker Detection | A recognition protein or antibody fragment labeled with TMR binds to its target, enabling visualization or quantification. |
Novel Applications in Systems Biology, Proteomics, and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, rather than focusing on individual components mdpi.comnih.gov. This requires high-throughput technologies that can generate large-scale data at the genomic, transcriptomic, proteomic, and metabolomic levels—collectively known as "omics" mdpi.com. As a covalent labeling agent for proteins, 5(6)-IA-TMR is fundamentally a tool for proteomics, the large-scale study of proteins nih.gov.
The future application of 5(6)-IA-TMR derivatives in this area lies in enabling more sophisticated proteomic analyses that can be integrated into multi-omics frameworks nih.gov. For example, brighter and more photostable TMR probes can enhance the sensitivity and accuracy of quantitative proteomics techniques, allowing for more precise measurement of changes in protein abundance across different cellular states nih.gov. This is crucial for understanding the dynamic networks that govern cellular processes nih.gov.
Furthermore, advanced TMR derivatives can be applied in spatial proteomics, which studies the subcellular localization of proteins. By labeling specific proteins, researchers can visualize their distribution within cells and how this changes in response to stimuli, providing critical information for understanding proteome organization during health and disease nih.gov. Integrating this spatial proteomic data with transcriptomic and metabolomic data allows for the construction of comprehensive models of cellular function, a key goal of systems biology nih.govelifesciences.org.
Table 3: Applications of Advanced TMR Probes in Systems-Level Research
| Research Area | Specific Application | Information Gained | Contribution to Systems Biology |
|---|---|---|---|
| Quantitative Proteomics | Difference Gel Electrophoresis (DIGE), Mass Spectrometry | Accurate quantification of changes in protein expression levels between different samples nih.gov. | Provides a quantitative layer of protein dynamics to integrate with genomic and transcriptomic data youtube.com. |
| Interactomics | Förster Resonance Energy Transfer (FRET), Co-immunoprecipitation | Identification and characterization of protein-protein interactions and protein complexes. | Helps map the complex interaction networks that form the basis of cellular signaling and function nih.gov. |
| Spatial Proteomics | Super-Resolution Microscopy, Live-Cell Imaging | High-resolution mapping of protein localization and trafficking within cellular compartments nih.gov. | Adds spatial context to omics data, revealing how the organization of proteins influences biological outcomes. |
Development of Eco-Friendly and Scalable Synthesis Routes for this compound Isomers
A significant challenge in the synthesis of functionalized rhodamines, including the precursors to 5(6)-IA-TMR, is the formation of 5- and 6- positional isomers sci-hub.catresearchgate.net. Traditional synthesis methods often use symmetrical anhydride reagents, which can react at two different positions, leading to a mixture of isomers that are difficult and costly to separate sci-hub.cat. This lack of isomeric purity can affect the performance and reproducibility of labeled biomolecules.
A key innovation addressing this issue is the use of phthalaldehydic acids as replacements for anhydrides researchgate.net. This method provides only one point of reactivity, allowing for the direct and selective synthesis of a single isomer researchgate.net. This approach is not only robust but also scalable, enabling the production of gram quantities of isomerically pure functionalized rhodamines, which is crucial for their widespread application sci-hub.catresearchgate.net. Similar strategies have been developed for related compounds like carboxytetramethylrhodamines, demonstrating the feasibility of scalable, isomer-pure synthesis researchgate.net.
From an environmental perspective, future research will focus on making these syntheses "greener." This involves adopting principles of sustainable chemistry, such as using less hazardous solvents and reagents. For example, replacing traditional volatile organic solvents with alternatives like protic ionic liquids could reduce the environmental impact of the dyeing and synthesis process cellulosechemtechnol.ro. The broader movement towards sustainable dyes also includes exploring bio-based starting materials and developing processes that allow for the recycling of reagents and dyes, minimizing waste and environmental harm youtube.comtalu.earth.
Table 4: Comparison of Synthesis Routes for Functionalized Rhodamines
| Feature | Traditional Route (Phthalic Anhydride) | Modern Route (Phthalaldehydic Acid) | Future "Green" Route |
|---|---|---|---|
| Starting Reagent | Symmetrical anhydride (e.g., trimellitic anhydride) sci-hub.catresearchgate.net. | Phthalaldehydic acid researchgate.net. | Bio-based or recycled starting materials. |
| Isomer Control | Produces a mixture of 5- and 6- isomers requiring separation sci-hub.cat. | Directly produces a single, pure isomer researchgate.net. | Single-isomer synthesis maintained. |
| Scalability | Separation steps make scaling up difficult and inefficient sci-hub.cat. | Readily scalable to gram quantities or more researchgate.netresearchgate.net. | Designed for industrial-scale production. |
| Environmental Impact | Often uses harsh conditions and volatile organic solvents. | Improved efficiency reduces waste. | Utilizes eco-friendly solvents (e.g., ionic liquids), minimizes hazardous waste, and allows for reagent recycling cellulosechemtechnol.royoutube.com. |
Q & A
Q. What is the standard protocol for labeling proteins with 5(6)-Iodoacetamidotetramethylrhodamine (IATR)?
To label cysteine residues in proteins, dissolve IATR in DMF (20 mM, 11.3 mg/mL) and add it slowly to a protein solution (5–10 mg/mL in pH 7.5 sodium phosphate buffer) at a 25–50 µL/mL ratio. React for 2 hours at 4°C in the dark. Purify via gel filtration or dialysis to remove unreacted dye. Optimize the dye-to-protein ratio to balance fluorescence intensity and protein activity .
Q. How are the 5- and 6-isomers of IATR synthesized and separated?
The isomers are synthesized via condensation of 4-nitrophthalic anhydride with 3-(dimethylamino)phenol, followed by esterification to form benzoylnitrobenzoate esters. Fractional crystallization separates the isomers, confirmed by nuclear Overhauser effect (NOE) spectroscopy. Reduction, acetylation, and hydrolysis yield acetamido acids, which are condensed with trimethylsilyl polyphosphate to form rhodamine derivatives. Final iodination yields pure 5- or 6-IATR .
Q. What safety precautions are critical when handling IATR in laboratory settings?
Use gloves and eye protection. Avoid inhalation or skin contact; rinse affected areas with water or soap immediately. Work in a fume hood and store IATR in the dark at recommended conditions. Incompatible with strong oxidants; use water, CO₂, or dry powder for fire emergencies .
Advanced Research Questions
Q. How can isomer-specific labeling efficiency be optimized for cysteine-targeted applications?
Optimize reaction pH (8.0–9.0) to enhance thiol reactivity. Use a 5–10-fold molar excess of IATR over cysteine residues. Monitor labeling efficiency via HPLC or mass spectrometry. Pre-reduce disulfide bonds with dithiothreitol (DTT) to expose reactive thiols. Purify conjugates rigorously to isolate isomer-specific products .
Q. What methods validate fluorescence quenching mechanisms in IATR-labeled substrates?
Use NMR to confirm face-to-face xanthene ring stacking in rhodamine dimers, which causes self-quenching. Time-resolved fluorescence measurements reveal subnanosecond lifetimes for dimeric states. Compare fluorescence intensity before and after enzymatic cleavage (e.g., protease assays) to quantify quenching reversal .
Q. How does reaction time in IATR synthesis impact yield and purity?
Extending the iodination step from 3 days to 4 hours improves yield (~80%) and reduces side reactions. Monitor reaction progress via TLC or HPLC. Shorter reaction times minimize decomposition, while excess iodide and controlled temperature (25–30°C) enhance reproducibility .
Q. What are the implications of rhodamine dimerization on protease assay design?
Dimerization reduces baseline fluorescence but enables fluorogenic assays. Design peptides with IATR at both termini; cleavage dissociates dimers, increasing fluorescence 30-fold. Ensure peptide length and flexibility allow dimer formation. Validate using negative controls (uncleavable peptides) .
Q. How do time-resolved fluorescence measurements elucidate IATR-labeled peptide dynamics?
Measure fluorescence decay kinetics to distinguish "open" (unquenched) and "closed" (dimerized) states. Fit data to multi-exponential models to calculate equilibrium constants. Use picosecond-resolution systems to capture subnanosecond dimer lifetimes, critical for real-time enzymatic activity monitoring .
Q. What strategies mitigate batch-to-batch variability in IATR synthesis?
Standardize starting material purity (e.g., nitro precursors). Use anhydrous conditions for esterification and iodination. Implement QC checks via UV-Vis spectroscopy (ε ~95,000 M⁻¹cm⁻¹ at 555 nm) and HPLC. Store batches under argon to prevent oxidation .
Q. How can structural integrity of IATR conjugates be validated spectroscopically?
Use UV-Vis spectroscopy to confirm absorbance maxima (550–555 nm). Circular dichroism (CD) detects changes in protein secondary structure post-labeling. Fluorescence polarization assays verify conjugate stability in solution. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weights .
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